Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride
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Description
Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride is a bicyclic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, interaction with biological systems, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C10H18ClNO2 and a molecular weight of approximately 233.74 g/mol . The compound features a bicyclo[3.2.1]octane core with both an amino group and a carboxylate moiety, enhancing its reactivity and biological profile compared to other bicyclic compounds.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several pharmacological activities:
- Neuroactive Properties : The compound has shown potential interactions with metabotropic glutamate receptors, which are implicated in various neurological processes . This suggests a role in modulating neurotransmission.
- Amino Acid Transport Inhibition : Studies have demonstrated that derivatives of bicyclic compounds can inhibit amino acid transport systems in tumor cells, indicating potential applications in cancer therapy . For instance, the compound's structural analogs have been shown to inhibit histidine uptake in sarcoma cells.
Comparative Biological Activity
To provide context, the following table compares this compound with related compounds based on their biological activities:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate HCl | C10H16ClN | Antimicrobial, neuroactive |
Methyl bicyclo[3.2.1]octane-1-carboxylate | C10H16O2 | Potentially neuroactive |
Bicyclo[3.2.1]octyl amide derivatives | Variable | Antitumor, neuroactive |
Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate HCl | C10H18ClNO2 | Neuroactive, potential cancer therapy |
Neuropharmacological Studies
In a study examining the interaction of related bicyclic compounds with neurotransmitter systems, this compound was found to enhance the binding affinity to metabotropic glutamate receptors compared to its analogs . This interaction suggests a mechanism for its neuroactive effects, potentially offering therapeutic avenues for neurological disorders.
Cancer Research Applications
Another significant area of research involves the compound's ability to inhibit amino acid transport systems in cancer cells. A study indicated that this compound could competitively inhibit leucine uptake in sarcoma cells, suggesting its potential as an adjunctive treatment in cancer therapy by disrupting nutrient uptake in tumors .
Properties
IUPAC Name |
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-8(12)9-3-2-4-10(11,7-9)6-5-9;/h2-7,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSGQYLLBKLSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.